
2-(5-Bromopyridin-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-2-yl)butanoic acid is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by a bromine atom attached to a pyridine ring, which is further connected to a butanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve heating the reaction mixture in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-(5-Bromopyridin-2-yl)butanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(5-Bromopyridin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity . The butanoic acid moiety can also interact with biological molecules, potentially affecting the compound’s overall activity and function .
類似化合物との比較
Similar Compounds
2-Amino-5-bromopyridine: This compound has a similar pyridine ring structure with an amino group instead of a butanoic acid moiety.
4-(5-Bromopyridin-2-yl)butanoic acid: This is a positional isomer with the same molecular formula but different connectivity of atoms.
Uniqueness
2-(5-Bromopyridin-2-yl)butanoic acid is unique due to its specific combination of a bromopyridine ring and a butanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and development .
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-2-7(9(12)13)8-4-3-6(10)5-11-8/h3-5,7H,2H2,1H3,(H,12,13) |
InChIキー |
VZDMWTOXVOIFON-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC=C(C=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




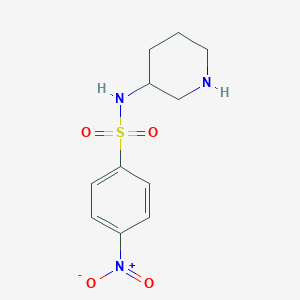
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
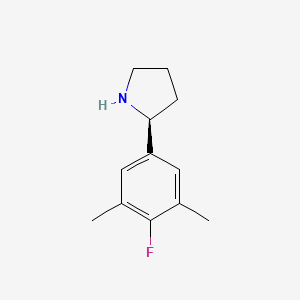
![N-(Thietan-3-yl)benzo[d]thiazol-6-amine](/img/structure/B13322552.png)

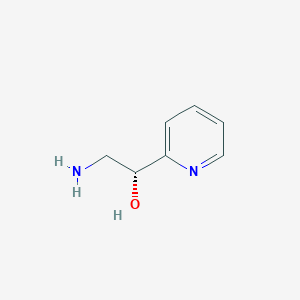
![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
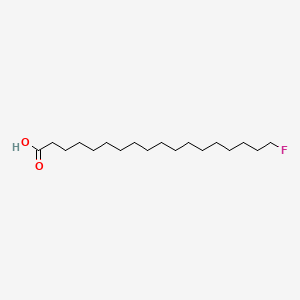
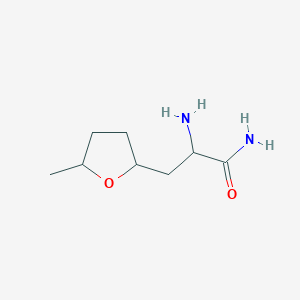
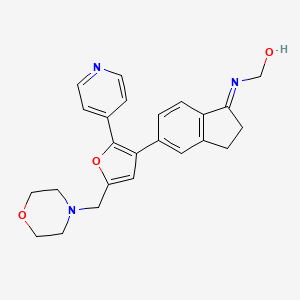
![(1-[(2-Bromocyclopentyl)oxy]ethyl)benzene](/img/structure/B13322609.png)

